molecular formula C8H12F2O2 B6268261 tert-butyl 4,4-difluorobut-2-enoate CAS No. 1909358-86-6

tert-butyl 4,4-difluorobut-2-enoate

Cat. No.: B6268261
CAS No.: 1909358-86-6
M. Wt: 178.18 g/mol
InChI Key: ZGLONWZKYVXQKI-SNAWJCMRSA-N
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Description

tert-Butyl 4,4-difluorobut-2-enoate: is an organic compound with the molecular formula C8H12F2O2 . It is a versatile small molecule scaffold used in various chemical syntheses and research applications . The compound is characterized by the presence of a tert-butyl group and two fluorine atoms attached to a but-2-enoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4,4-difluorobut-2-enoate typically involves the esterification of 4,4-difluorobut-2-enoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4,4-difluorobut-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted alkenes or esters.

Scientific Research Applications

Chemistry: tert-Butyl 4,4-difluorobut-2-enoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. Its fluorinated structure makes it a valuable probe for investigating enzyme-substrate interactions .

Medicine: The compound is explored for its potential therapeutic applications. Its unique structure allows for the design of novel drug candidates with improved pharmacokinetic properties .

Industry: this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 4,4-difluorobut-2-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The presence of fluorine atoms enhances its reactivity and selectivity, allowing it to modulate specific biochemical pathways .

Comparison with Similar Compounds

  • tert-Butyl 4-fluorobut-2-enoate
  • tert-Butyl 4,4-dichlorobut-2-enoate
  • tert-Butyl 4,4-dibromobut-2-enoate

Comparison: tert-Butyl 4,4-difluorobut-2-enoate is unique due to the presence of two fluorine atoms, which impart distinct electronic and steric properties. Compared to its analogs with chlorine or bromine, the fluorinated compound exhibits higher reactivity and selectivity in chemical reactions. Additionally, the fluorine atoms enhance the compound’s stability and resistance to metabolic degradation, making it a valuable tool in both research and industrial applications .

Properties

CAS No.

1909358-86-6

Molecular Formula

C8H12F2O2

Molecular Weight

178.18 g/mol

IUPAC Name

tert-butyl (E)-4,4-difluorobut-2-enoate

InChI

InChI=1S/C8H12F2O2/c1-8(2,3)12-7(11)5-4-6(9)10/h4-6H,1-3H3/b5-4+

InChI Key

ZGLONWZKYVXQKI-SNAWJCMRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C(F)F

Canonical SMILES

CC(C)(C)OC(=O)C=CC(F)F

Purity

95

Origin of Product

United States

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